molecular formula C10H12O5S B1393857 2-(4-(Methoxycarbonyl)phenyl)ethanesulfonic acid CAS No. 756469-30-4

2-(4-(Methoxycarbonyl)phenyl)ethanesulfonic acid

Cat. No. B1393857
M. Wt: 244.27 g/mol
InChI Key: KZCNJEQIFKJGQG-UHFFFAOYSA-N
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Description

“2-(4-(Methoxycarbonyl)phenyl)ethanesulfonic acid” is a heterocyclic organic compound . It is used for research and development purposes . The molecular formula of this compound is C10H12O5S and it has a molecular weight of 244.27 .


Molecular Structure Analysis

The molecular structure of “2-(4-(Methoxycarbonyl)phenyl)ethanesulfonic acid” consists of a methoxycarbonyl group attached to the 4th carbon of a phenyl ring, which is further attached to an ethanesulfonic acid group . The canonical SMILES representation of this compound is COC(=O)C1=CC=C(C=C1)CCS(=O)(=O)O .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-(Methoxycarbonyl)phenyl)ethanesulfonic acid” include a molecular weight of 244.27 and a molecular formula of C10H12O5S . It has 5 hydrogen bond acceptors and 1 hydrogen bond donor .

Scientific Research Applications

Environmental Analysis

  • Detection of Alachlor Metabolites in Water: A method was developed using high-performance liquid chromatography for analyzing a major soil metabolite of alachlor, which includes 2-[2,6-diethylphenyl)(methoxymethyl)amino]-2-oxoethanesulfonic acid, in groundwater and surface water. This showcases the compound's role in environmental monitoring and pollution assessment (Macomber et al., 1992).

Chemical Synthesis and Transformations

  • Formation of Heterocyclic Compounds: A study highlighted the cyclization of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate, leading to the exclusive formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This indicates its utility in synthesizing complex organic structures (Ukrainets et al., 2014).
  • Conformational Studies in Organic Molecules: Research involving the conformational distribution of PhCH2CH(CH3)COOR and CH3CH2CH(Ph)COOR, where R = H, CH3, includes discussions about methoxycarbonyl groups. This kind of study is crucial for understanding molecular behavior in organic synthesis (Spassov & Stefanova, 1979).

Electrochemistry

  • Electroreduction Studies: An investigation into the electroreduction of various substituents on a pyridine ring, including methoxycarbonyl, in aqueous sulfuric acid, offers insights into electrochemical behaviors that are significant in both academic and industrial chemistry (Nonaka et al., 1981).

Catalysis

  • Catalysis in Alcohol Oxidation: Sulfonated Schiff base copper(II) complexes were studied as efficient and selective catalysts in alcohol oxidation, with reactions involving compounds like 2-[(2-hydroxy-3-methoxyphenyl)methylideneamino]benzenesulfonic acid. These findings are pertinent in the development of novel catalysts for industrial processes (Hazra et al., 2015).

Nanotechnology

  • Development of Hybrid Nanomaterials: Research on the immobilization of (S)-6-(4-(Methoxycarbonyl)phenyl)-1,1′-bis-2-naphthol onto multiwalled carbon nanotubes through covalent linkage demonstrates the compound's role in the creation of new nanomaterials. Such materials have potential applications in various fields, including catalysis and material science (Monteiro et al., 2015).

Safety And Hazards

The safety data sheet for “2-(4-(Methoxycarbonyl)phenyl)ethanesulfonic acid” suggests that it should be handled in a well-ventilated place and contact with skin and eyes should be avoided . It is advised to use suitable protective clothing and avoid formation of dust and aerosols .

Future Directions

As “2-(4-(Methoxycarbonyl)phenyl)ethanesulfonic acid” is used for research and development purposes , its future directions would likely involve its use in the synthesis of other compounds or in various chemical reactions.

properties

IUPAC Name

2-(4-methoxycarbonylphenyl)ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5S/c1-15-10(11)9-4-2-8(3-5-9)6-7-16(12,13)14/h2-5H,6-7H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCNJEQIFKJGQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676551
Record name 2-[4-(Methoxycarbonyl)phenyl]ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Methoxycarbonyl)phenyl)ethanesulfonic acid

CAS RN

756469-30-4
Record name 2-[4-(Methoxycarbonyl)phenyl]ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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